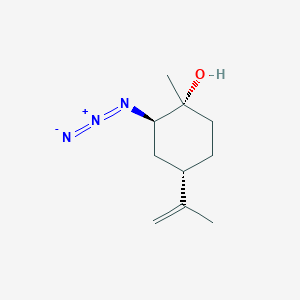
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features an azido group, a hydroxyl group, and a methyl group attached to a cyclohexane ring, making it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as (1R,2R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol.
Azidation: The hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable catalyst, such as triphenylphosphine (PPh₃).
Purification: The product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the azidation reaction under controlled conditions.
Purification and Isolation: Employing industrial-scale chromatography or crystallization techniques to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Sodium azide (NaN₃), triphenylphosphine (PPh₃)
Major Products
Oxidation: Formation of (1R,2R,4S)-2-azido-1-methyl-4-(prop-1-en-2-yl)cyclohexanone
Reduction: Formation of (1R,2R,4S)-2-amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: Employed in the study of biological systems, including the labeling and tracking of biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to the target enzyme or receptor, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohexanol
- (1R,2R,4S)-2-Amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
- (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexanone
Uniqueness
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to the presence of both an azido group and a hydroxyl group on the same cyclohexane ring. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
849065-22-1 |
|---|---|
Fórmula molecular |
C10H17N3O |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(1R,2R,4S)-2-azido-1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)8-4-5-10(3,14)9(6-8)12-13-11/h8-9,14H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
Clave InChI |
UGEWRSOZTNHWTB-IVZWLZJFSA-N |
SMILES isomérico |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)N=[N+]=[N-])(C)O |
SMILES canónico |
CC(=C)C1CCC(C(C1)N=[N+]=[N-])(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


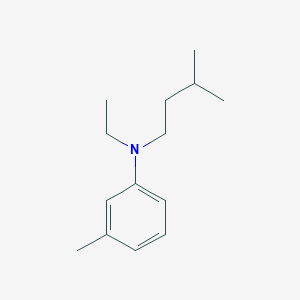
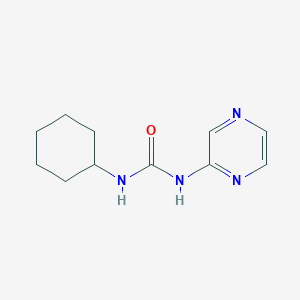
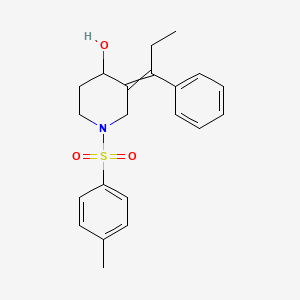
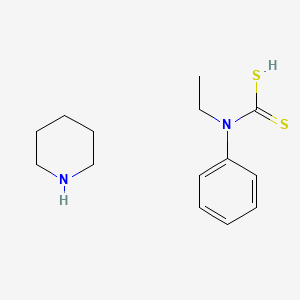
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)

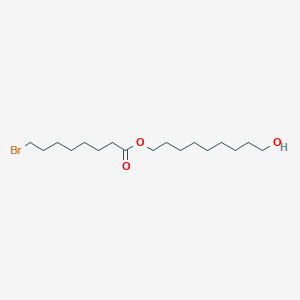
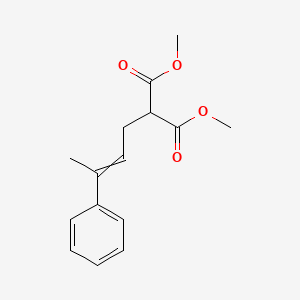
acetate](/img/structure/B15161557.png)

